Superior Hydrophilicity vs. Non-Hydroxylated Analogs
The target compound exhibits an XLogP3‑AA of −3.4, which is appreciably more negative than the −2.9 of 3‑(morpholin‑4‑yl)propanoic acid and dramatically lower than the −1.09 (LogP) of 2‑(morpholin‑4‑yl)propanoic acid hydrochloride [1][2]. This indicates significantly greater partitioning into aqueous phases, a property that cannot be replicated by non‑hydroxylated analogs.
| Evidence Dimension | Lipophilicity (XLogP3‑AA / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = −3.4 (free base) |
| Comparator Or Baseline | 3‑(Morpholin‑4‑yl)propanoic acid: XLogP3‑AA = −2.9; 2‑(Morpholin‑4‑yl)propanoic acid·HCl: LogP = −1.09 |
| Quantified Difference | ΔXLogP = −0.5 to −2.3 log units more hydrophilic |
| Conditions | Computed by XLogP3 3.0 (PubChem); LogP from Hit2Lead supplier datasheet |
Why This Matters
For aqueous‑phase reactions, formulation development, or biological assays requiring high water solubility, the target compound provides a markedly more hydrophilic scaffold than its common analogs.
- [1] PubChem. (2025). Compound Summary for CID 44255983, 2-Hydroxy-3-(morpholin-4-yl)propanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44255983 View Source
- [2] PubChem. (2025). Compound Summary for CID 410813, 3-(Morpholin-4-yl)propanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/410813 View Source
